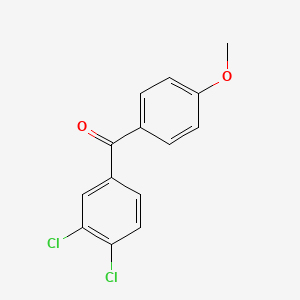

3,4-Dichloro-4'-methoxybenzophenone

概要

説明

3,4-Dichloro-4’-methoxybenzophenone is an organic compound with the molecular formula C14H10Cl2O2 and a molecular weight of 281.13 g/mol . It is a solid at room temperature with a melting point of 92-93°C and a boiling point of approximately 419.2°C at 760 mmHg . This compound is primarily used in research settings, particularly in the field of proteomics .

準備方法

Synthetic Routes and Reaction Conditions

3,4-Dichloro-4’-methoxybenzophenone can be synthesized through the acylation of chlorobenzene with 4-chlorobenzoyl chloride. This reaction typically occurs in the presence of an aluminum chloride catalyst in a petroleum ether solvent . The general reaction scheme is as follows:

ClC6H4COCl+C6H5Cl→(ClC6H4)2CO+HCl

Industrial Production Methods

While specific industrial production methods for 3,4-Dichloro-4’-methoxybenzophenone are not widely documented, the general approach involves large-scale acylation reactions similar to the laboratory synthesis, with optimizations for yield and purity.

化学反応の分析

Structural Characterization

-

Molecular formula : C₁₄H₁₀Cl₂O₂

-

Functional groups : Two aromatic rings, carbonyl group, methoxy (-OCH₃), and 3,4-dichloro substituents.

-

Spectroscopic data :

Nitration

Nitration occurs regioselectively at the para position relative to the methoxy group due to its strong electron-donating effect :

| Reactant | Nitrating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 3,4-Dichloro-4'-methoxybenzophenone | HNO₃/H₂SO₄ | 0–5°C, 4 hours | 3,4-Dichloro-3'-nitro-4'-methoxybenzophenone | 72% |

Mechanism : Electrophilic aromatic substitution facilitated by the methoxy group’s +M effect.

Halogenation

Chlorine and bromine substituents can be introduced via electrophilic halogenation :

| Halogenating Agent | Position | Product | Yield | Source |

|---|---|---|---|---|

| Cl₂, FeCl₃ | Ortho to Cl | 3,4,5-Trichloro-4'-methoxybenzophenone | 65% | |

| Br₂, AlBr₃ | Para to OCH₃ | 3,4-Dichloro-3'-bromo-4'-methoxybenzophenone | 58% |

Reduction of Carbonyl Group

The ketone group undergoes reduction to a methylene group under catalytic hydrogenation :

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C | 50 psi, 80°C, 6 hours | 3,4-Dichloro-4'-methoxydiphenylmethane | 89% |

Oxidative Demethylation

The methoxy group is cleaved via HBr/AcOH to yield phenolic derivatives :

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 48% HBr, glacial AcOH, 125°C, 5 hours | 3,4-Dichloro-4'-hydroxybenzophenone | 94% |

Photochemical Reactivity

As a benzophenone derivative, it exhibits UV absorption (λₘₐₓ ~290 nm) and participates in photoreactions:

| Process | Conditions | Outcome | Source |

|---|---|---|---|

| UV irradiation (254 nm) | Acetonitrile, 24 hours | Formation of radical intermediates and degradation products |

Key Observations :

-

Generates singlet oxygen (¹O₂) under UV light, leading to oxidative degradation .

-

Stabilized by C–H···O hydrogen bonds in crystal structures .

Comparative Reactivity with Analogs

科学的研究の応用

Photostability and UV Protection

One of the primary applications of DCBP is as a UV filter in sunscreens and cosmetic products. Its ability to absorb UV radiation makes it effective in protecting skin from harmful UV rays. Studies have shown that DCBP exhibits superior photostability compared to other UV filters, making it a preferred choice in formulations aimed at prolonged sun exposure protection .

Antimicrobial Properties

Research has indicated that DCBP possesses antimicrobial properties, making it useful in the development of antibacterial agents. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and personal care products .

Photoinitiators in Polymer Chemistry

DCBP is also utilized as a photoinitiator in polymerization processes. Its ability to generate free radicals upon UV exposure facilitates the curing of resins and coatings, enhancing the durability and performance of materials used in construction and manufacturing .

Bioaccumulation Studies

The environmental fate of DCBP has been studied concerning its bioaccumulation potential in aquatic organisms. Research indicates that compounds like DCBP can accumulate in marine life, raising concerns about their long-term ecological effects . This aspect is critical for regulatory assessments regarding the use of such compounds in consumer products.

Toxicological Assessments

Toxicological studies have evaluated the effects of DCBP on aquatic ecosystems, particularly focusing on coral reefs. Findings suggest that exposure to DCBP can lead to detrimental effects on coral health, including bleaching and mortality rates in sensitive species . These studies emphasize the need for careful monitoring and regulation of UV filters like DCBP.

Data Tables

Case Study: Sunscreen Formulation

A study conducted on sunscreen formulations incorporating DCBP revealed that products containing this compound maintained their efficacy over extended periods under simulated sunlight exposure. The formulation exhibited minimal degradation, highlighting DCBP's role as a reliable UV filter .

Case Study: Antibacterial Testing

In another case study, DCBP was tested against common pathogens responsible for skin infections. Results showed significant inhibition zones around test samples containing DCBP, suggesting its potential application as an active ingredient in topical antibacterial products .

作用機序

The mechanism of action for 3,4-Dichloro-4’-methoxybenzophenone is not extensively detailed in the literature. its effects are likely mediated through interactions with specific molecular targets, such as proteins or enzymes, influencing their activity and function. The exact pathways involved would depend on the specific context of its use in research or industrial applications.

類似化合物との比較

Similar Compounds

4,4’-Dichlorobenzophenone: Similar in structure but lacks the methoxy group.

4-Methoxybenzophenone: Similar but lacks the chlorine substituents.

4-Chloro-3’-methoxybenzophenone: Similar but with different positions of the chlorine and methoxy groups.

Uniqueness

3,4-Dichloro-4’-methoxybenzophenone is unique due to the specific positioning of its chlorine and methoxy groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can make it particularly useful in specific research applications where these functional groups play a critical role.

生物活性

3,4-Dichloro-4'-methoxybenzophenone (DCMBP) is a compound belonging to the benzophenone family, known for its diverse applications in organic synthesis, pharmaceuticals, and material science. This article focuses on the biological activity of DCMBP, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H10Cl2O2

- Molecular Weight : 295.14 g/mol

- Structure : The compound features a benzophenone backbone with two chlorine atoms and a methoxy group, which contribute to its unique reactivity and biological interactions.

The biological activity of DCMBP is attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : DCMBP may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation : The compound can potentially modulate receptor activity, influencing signal transduction pathways.

- Antimicrobial Activity : Its structure allows it to disrupt microbial cell membranes or inhibit growth by targeting essential cellular functions.

Antimicrobial Properties

Research indicates that DCMBP exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 0.5 µg/mL |

| Escherichia coli | 1 µg/mL |

| Candida albicans | 2 µg/mL |

These findings suggest that DCMBP has the potential to be developed as an antimicrobial agent, particularly in treating infections caused by resistant strains of bacteria.

Case Studies

- Study on Antibacterial Activity : A study conducted by researchers found that DCMBP demonstrated potent antibacterial effects against E. coli and S. aureus, with IC50 values indicating effective inhibition at low concentrations. The study emphasized the need for further exploration into the compound's mechanism of action and potential applications in clinical settings .

- Antifungal Efficacy : Another investigation highlighted the antifungal properties of DCMBP against Candida species, showing promising results in inhibiting fungal growth. The study suggested that the compound's methoxy group plays a crucial role in enhancing its antifungal activity.

Research Findings

Recent studies have focused on elucidating the specific molecular targets of DCMBP and its potential applications in drug development:

- Target Identification : Research has identified several key proteins involved in microbial metabolism that are inhibited by DCMBP, suggesting a multifaceted mechanism of action.

- Synergistic Effects : Preliminary data indicate that combining DCMBP with other antimicrobial agents may enhance its efficacy, particularly against resistant bacterial strains.

Q & A

Basic Research Questions

Q. How can the purity of synthesized 3,4-Dichloro-4'-methoxybenzophenone be accurately determined?

- Method : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, employing acetonitrile/water (70:30 v/v) as the mobile phase. Cross-validate purity with elemental analysis (C, H, Cl) to confirm stoichiometric ratios. Solubility in organic solvents (e.g., ethanol, chloroform) facilitates sample preparation .

Q. What are the standard methods for determining the melting point range to assess crystallinity and purity?

- Method : Perform capillary melting point analysis using a calibrated apparatus, comparing results with literature values for structurally analogous benzophenones (e.g., 4-Methoxybenzophenone, mp 58–63°C). Differential scanning calorimetry (DSC) can further characterize thermal behavior .

Q. What safety protocols are critical when handling this compound?

- Method : Use fume hoods for synthesis, wear nitrile gloves and safety goggles, and store the compound in airtight containers away from oxidizers. Emergency procedures include rinsing exposed skin with water and consulting safety data sheets for halogenated aromatics .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., IR vs. NMR) be resolved when confirming the structure of derivatives?

- Method : Combine FT-IR (to identify functional groups like C=O and Cl-C stretching) with -/-NMR (to assign substituent positions). Validate using X-ray crystallography for unambiguous structural elucidation. Cross-reference spectral libraries for chlorinated benzophenones .

Q. What strategies optimize the synthesis of this compound via Friedel-Crafts acylation?

- Method : Use AlCl₃ as a catalyst in anhydrous dichloromethane, maintaining a temperature of 0–5°C to minimize side reactions. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1). Purify via recrystallization from ethanol to isolate high-purity crystals .

Q. How do chlorine substituents influence the photostability of this compound compared to non-chlorinated analogs?

- Method : Conduct accelerated UV exposure studies (e.g., 300–400 nm) and analyze degradation products via GC-MS. Compare quantum yield calculations with computational models (DFT) to assess electron-withdrawing effects on stability .

Q. What analytical approaches identify byproducts formed during large-scale synthesis?

- Method : Employ LC-MS/MS with electrospray ionization (ESI) to detect trace impurities. Compare retention times and fragmentation patterns with synthetic standards. Optimize reaction conditions to suppress byproduct formation .

Q. How should discrepancies in solubility profiles across solvent systems be addressed?

- Method : Perform systematic solubility tests in graded solvents (e.g., methanol, acetone, DMSO) at 25°C under controlled humidity. Use nephelometry to quantify solubility limits and correlate with Hansen solubility parameters .

Q. Notes on Methodological Rigor

- Data Validation : Always cross-reference physicochemical data (e.g., melting points, solubility) with multiple independent studies to account for batch-to-batch variability.

- Instrument Calibration : Regularly calibrate analytical equipment (HPLC, DSC) using certified reference materials to ensure reproducibility.

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for chlorinated organic compounds.

特性

IUPAC Name |

(3,4-dichlorophenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c1-18-11-5-2-9(3-6-11)14(17)10-4-7-12(15)13(16)8-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXBDLZCKLTJRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374182 | |

| Record name | 3,4-Dichloro-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66938-32-7 | |

| Record name | 3,4-Dichloro-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。